molecular formula C12H9F3O B11879159 1-(Trifluoromethyl)naphthalene-8-methanol

1-(Trifluoromethyl)naphthalene-8-methanol

Katalognummer: B11879159
Molekulargewicht: 226.19 g/mol
InChI-Schlüssel: MONSMPBKFXKJBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Trifluoromethyl)naphthalene-8-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the 8th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-8-methanol typically involves the trifluoromethylation of naphthalene derivatives. One common method includes the metalation of 1-(Trifluoromethyl)naphthalene using organometallic or lithium dialkylamide-type bases, followed by treatment with carbon dioxide . The reaction conditions often require the presence of specific bases such as tert-butyllithium or sec-butyllithium, and the yields can vary depending on the exact conditions used .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions for higher yields and purity. The use of advanced catalytic systems and controlled reaction environments would be essential for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Trifluoromethyl)naphthalene-8-methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoic acids, while reduction can produce various alcohols and hydrocarbons .

Wissenschaftliche Forschungsanwendungen

1-(Trifluoromethyl)naphthalene-8-methanol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Trifluoromethyl)naphthalene-8-methanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is crucial for its potential biological activities, as it can interact with intracellular targets more effectively. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity and receptor binding is of particular interest .

Vergleich Mit ähnlichen Verbindungen

    1-(Trifluoromethyl)naphthalene: Similar in structure but lacks the methanol group.

    2-(Trifluoromethyl)naphthalene: The trifluoromethyl group is attached at the 2nd position instead of the 1st.

    8-(Trifluoromethyl)naphthalene: The trifluoromethyl group is attached at the 8th position, similar to the methanol group in the target compound.

Uniqueness: 1-(Trifluoromethyl)naphthalene-8-methanol is unique due to the presence of both the trifluoromethyl and methanol groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Eigenschaften

Molekularformel

C12H9F3O

Molekulargewicht

226.19 g/mol

IUPAC-Name

[8-(trifluoromethyl)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H9F3O/c13-12(14,15)10-6-2-4-8-3-1-5-9(7-16)11(8)10/h1-6,16H,7H2

InChI-Schlüssel

MONSMPBKFXKJBB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)CO)C(=CC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.